An In-depth Technical Guide to the Chemical Structure of 1-(2-Ethoxy-5-methylphenyl)ethanamine
An In-depth Technical Guide to the Chemical Structure of 1-(2-Ethoxy-5-methylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Ethoxy-5-methylphenyl)ethanamine is a substituted phenethylamine. The phenethylamine backbone is a core scaffold in many biologically active compounds, including neurotransmitters, hormones, and a wide array of synthetic drugs.[1][2] Substitutions on the phenyl ring and the ethylamine side chain can profoundly influence the pharmacological and physicochemical properties of these molecules.[2] This guide provides a comprehensive technical overview of the chemical structure, synthesis, and characterization of 1-(2-Ethoxy-5-methylphenyl)ethanamine, a compound of interest for its potential applications in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not widely published, this document will leverage established principles and data from closely related analogs to provide a robust predictive framework for its scientific investigation.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's structure is the foundation of all subsequent chemical and biological investigations. This section details the key identifiers and structural features of 1-(2-Ethoxy-5-methylphenyl)ethanamine.
Nomenclature and Identifiers
A standardized set of identifiers is crucial for the unambiguous documentation and retrieval of chemical information.
| Identifier | Value |
| IUPAC Name | 1-(2-Ethoxy-5-methylphenyl)ethanamine |
| Empirical Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| SMILES String | NC(C)c1c(ccc(c1)C)OCC |
| InChI | 1S/C11H17NO/c1-4-13-11-6-5-8(2)7-10(11)9(3)12/h5-7,9H,4,12H2,1-3H3 |
| InChI Key | FDDGURVZELXKTB-UHFFFAOYSA-N |
| Physical Form | Solid (predicted) |
Structural Elucidation
The structure of 1-(2-Ethoxy-5-methylphenyl)ethanamine features a benzene ring substituted with an ethoxy group at the 2-position and a methyl group at the 5-position. The ethylamine side chain is attached at the 1-position of the ring, with a methyl group on the alpha-carbon of the ethylamine moiety.
The presence of a chiral center at the alpha-carbon of the ethylamine side chain means that 1-(2-Ethoxy-5-methylphenyl)ethanamine can exist as a pair of enantiomers, (R)- and (S)-1-(2-Ethoxy-5-methylphenyl)ethanamine. The stereochemistry of this center is critical as it can significantly impact the biological activity of the molecule.
Proposed Synthesis and Purification
Retrosynthetic Analysis
A logical approach to the synthesis of the target molecule involves the reductive amination of a corresponding ketone precursor. This strategy is widely used for the preparation of phenethylamines.
Proposed Synthetic Protocol
This protocol outlines a three-step synthesis starting from commercially available 4-methylphenol.
Step 1: Ethylation of 4-Methylphenol
This step introduces the ethoxy group at the 2-position of the starting material.
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Reaction: Williamson ether synthesis.
-
Reagents: 4-methylphenol, sodium hydroxide, ethyl iodide.
-
Solvent: Ethanol.
-
Procedure:
-
Dissolve 4-methylphenol in ethanol and add a stoichiometric amount of sodium hydroxide to form the sodium phenoxide.
-
Add ethyl iodide dropwise to the solution and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-ethoxy-4-methylbenzene.
-
Step 2: Friedel-Crafts Acylation
This reaction introduces the acetyl group that will be converted to the ethylamine side chain.
-
Reaction: Friedel-Crafts acylation.
-
Reagents: 1-ethoxy-4-methylbenzene, acetyl chloride, aluminum chloride (Lewis acid catalyst).
-
Solvent: Dichloromethane.
-
Procedure:
-
Dissolve 1-ethoxy-4-methylbenzene in dichloromethane and cool the solution in an ice bath.
-
Add aluminum chloride portion-wise, followed by the dropwise addition of acetyl chloride.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2-ethoxy-5-methylphenyl)ethanone.
-
Step 3: Reductive Amination
This is the final step to form the target amine.
-
Reaction: Reductive amination.
-
Reagents: 1-(2-ethoxy-5-methylphenyl)ethanone, ammonium acetate, sodium cyanoborohydride.
-
Solvent: Methanol.
-
Procedure:
-
Dissolve 1-(2-ethoxy-5-methylphenyl)ethanone in methanol and add a large excess of ammonium acetate.
-
Add sodium cyanoborohydride portion-wise to the stirring solution.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Make the aqueous solution basic with sodium hydroxide and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 1-(2-Ethoxy-5-methylphenyl)ethanamine.
-
Purification and Chiral Resolution
The crude product can be purified by column chromatography on silica gel. Due to the basic nature of the amine, a small amount of triethylamine is often added to the eluent to prevent tailing.
As the final product is a racemic mixture, chiral resolution may be necessary for stereospecific biological studies. This can be achieved by several methods:
-
Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, will form diastereomeric salts that can be separated by fractional crystallization.[3] The enantiomerically pure amine can then be liberated by treatment with a base.
-
Chiral Chromatography: Separation of the enantiomers can be performed using a chiral stationary phase in high-performance liquid chromatography (HPLC).
Spectroscopic Characterization
The structural elucidation of a newly synthesized compound relies on a combination of spectroscopic techniques. Based on the structure of 1-(2-Ethoxy-5-methylphenyl)ethanamine and data from analogous compounds, the following spectroscopic signatures are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 2H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~3.5 | q | 1H | -CH(NH₂)CH₃ |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~1.5 | br s | 2H | -NH₂ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
| ~1.3 | d | 3H | -CH(NH₂)CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Ar-C (C-O) |
| ~135 | Ar-C (C-CH₃) |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~112 | Ar-C |
| ~64 | -OCH₂CH₃ |
| ~50 | -CH(NH₂)CH₃ |
| ~25 | -CH(NH₂)CH₃ |
| ~21 | Ar-CH₃ |
| ~15 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 179
-
Major Fragments:
-
m/z = 164 (M - CH₃)⁺: Loss of the methyl group from the ethylamine side chain.
-
m/z = 135 (M - C₂H₄N)⁺: Benzylic cleavage.
-
m/z = 44 (CH₃CHNH₂)⁺: Cleavage of the benzylic bond.
-
Electrospray Ionization (ESI-MS):
In ESI-MS, phenethylamines typically show a strong protonated molecular ion [M+H]⁺.[4][5] A common fragmentation pathway involves the loss of ammonia (NH₃) from the protonated molecule.[4][5]
-
[M+H]⁺: m/z = 180
-
[M+H - NH₃]⁺: m/z = 163
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry (for chiral molecules).
Protocol for X-ray Quality Crystal Growth
-
Salt Formation: Convert the amine into a salt with a suitable acid (e.g., HCl, HBr) to increase its crystallinity.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures for slow evaporation or vapor diffusion crystallization. Common solvents include ethanol, methanol, and acetonitrile.
-
Crystallization:
-
Slow Evaporation: Prepare a saturated solution of the salt and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the salt in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will induce crystallization.
-
Expected Crystal Structure Information
A successful X-ray crystallographic analysis of a single enantiomer of a salt of 1-(2-ethoxy-5-methylphenyl)ethanamine would provide:
-
Unambiguous confirmation of the molecular connectivity.
-
Precise bond lengths and angles.
-
Information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
-
The absolute configuration of the chiral center.
Comprehensive Characterization Workflow
A self-validating system for the characterization of 1-(2-Ethoxy-5-methylphenyl)ethanamine should follow a logical progression from initial synthesis to final structural confirmation.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, proposed synthesis, and predicted analytical characteristics of 1-(2-Ethoxy-5-methylphenyl)ethanamine. While specific experimental data for this molecule is limited, the application of established chemical principles and comparison with structurally related analogs allows for a robust and scientifically sound predictive framework. This guide serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling them to approach the synthesis and characterization of this and similar substituted phenethylamines with a well-defined and logical strategy. The methodologies outlined herein are designed to ensure the unambiguous identification and characterization of the target molecule, a critical step in any drug discovery and development pipeline.
References
-
Asakawa, D., Iwamoto, S., & Tanaka, H. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
Tsuchihashi, H., Nakashima, K., & Nagao, T. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1599. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2007). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 5(21), 3569–3574. [Link]
-
Asakawa, D., Iwamoto, S., & Tanaka, H. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. [Link]
-
Tsuchihashi, H., Nakashima, K., & Nagao, T. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1599. [Link]
-
Saha, S., & Ghosh, A. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 14(9), 4376–4380. [Link]
-
Gajewska, E., & Rachoń, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4967. [Link]
-
Li, J., et al. (2023). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Molecules, 28(4), 1756. [Link]
-
O'Brien, A. G., & Hoveyda, A. H. (2013). Synthesis of 2-Alkoxy-N-protected phenethylamines via one-pot copper-catalyzed hydroamination and etherification. Organic Letters, 15(16), 4210–4213. [Link]
-
Baughman, R. G. (2005). Structure of phenethylamine hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2812–o2814. [Link]
-
Gelbrich, T., & Griesser, U. J. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design, 23(12), 8569–8578. [Link]
-
Ishikawa, T., et al. (1992). Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 40(6), 1443–1451. [Link]
-
SpectraBase. (n.d.). Phenethylamine, p-methoxy-. Retrieved from [Link]
-
Padula, D., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design, 21(12), 7015–7027. [Link]
-
Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144–6188. [Link]
-
Contreras, R., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 236–248. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2007). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 5(21), 3569–3574. [Link]
-
Ni, X. L., et al. (2012). Hexahomotrioxacalix[6]arene derivatives as ionophores for molecular recognition of dopamine, serotonin and phenylethylamine. Tetrahedron, 68(22), 4153–4160. [Link]
-
PubChem. (n.d.). Phenethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2CD-5EtO. Retrieved from [Link]
-
Watson, A. J. A., & Williams, J. M. J. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7355–7360. [Link]
-
PubChem. (n.d.). 2,5-Dimethoxy-4-methylphenethylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
-
Cheméo. (n.d.). Ethanamine, 2-methoxy-. Retrieved from [Link]
-
Potikha, L. M., & Turov, A. V. (2010). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. ARKIVOC, 2010(2), 49–60. [Link]
-
Wikipedia. (n.d.). 2C-5-TOET. Retrieved from [Link]
-
Wikipedia. (n.d.). 2CB-2-EtO. Retrieved from [Link]
-
precisionFDA. (n.d.). 2CD-5ETO. Retrieved from [Link]
-
Golembiowska, K., & Jurczak, A. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology, 44(9), 947–956. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
